molecular formula C19H18FN3O3S B15031057 N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B15031057
M. Wt: 387.4 g/mol
InChI Key: OPVAKUHYCZRZHA-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl group, a methoxybenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 5-fluoro-2-methylaniline: This intermediate is synthesized through the nitration of 2-methylfluorobenzene, followed by reduction.

    Formation of 4-methoxybenzyl hydrazine: This is prepared by the reaction of 4-methoxybenzaldehyde with hydrazine hydrate.

    Synthesis of 1,3,4-oxadiazole ring: The oxadiazole ring is formed by the cyclization of the hydrazine derivative with carbon disulfide and potassium hydroxide.

    Coupling reaction: The final step involves the coupling of the 5-fluoro-2-methylaniline with the oxadiazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide: shares similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, for example, can enhance the compound’s stability and bioactivity compared to its chloro or bromo analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18FN3O3S/c1-12-3-6-14(20)10-16(12)21-17(24)11-27-19-23-22-18(26-19)9-13-4-7-15(25-2)8-5-13/h3-8,10H,9,11H2,1-2H3,(H,21,24)

InChI Key

OPVAKUHYCZRZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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